molecular formula C14H9N3O4 B12497022 2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one

2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B12497022
M. Wt: 283.24 g/mol
InChI Key: IXPRIIDISZNEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions may include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the hydroxyl position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)quinazolin-4(3H)-one
  • 2-(2-nitrophenyl)quinazolin-4(3H)-one
  • 2-(2-hydroxy-5-methylphenyl)quinazolin-4(3H)-one

Uniqueness

2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.

Properties

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

2-(2-hydroxy-5-nitrophenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H9N3O4/c18-12-6-5-8(17(20)21)7-10(12)13-15-11-4-2-1-3-9(11)14(19)16-13/h1-7,18H,(H,15,16,19)

InChI Key

IXPRIIDISZNEDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.